molecular formula C8H12N2O2S B1592310 N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine CAS No. 73097-51-5

N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine

Cat. No.: B1592310
CAS No.: 73097-51-5
M. Wt: 200.26 g/mol
InChI Key: WTWORNJUTFFPHU-UHFFFAOYSA-N
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Description

“N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine” is a chemical compound . It is also known as “1-Methyl-4-(methylsulfonyl)-benzene” and has the molecular formula C8H10O2S .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group and a methylsulfonyl group . The molecular weight is 170.229 .


Physical and Chemical Properties Analysis

“this compound” is a white to light beige crystalline powder . It has a molecular weight of 170.229 . The exact boiling point and density are not available, but an estimated density is 1.2238 .

Scientific Research Applications

Electrochemical Synthesis

N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine derivatives have been synthesized through electrochemical methods. For instance, the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives was achieved by anodic oxidation of 2-aminodiphenylamine using controlled-potential and constant current techniques. This process, which employed a mixture of water and ethanol as the solvent and avoided the use of toxic reagents, resulted in high yields of the desired product (Sharafi-kolkeshvandi et al., 2016).

Synthesis and Characterization of Conducting Copolymers

Research has also focused on the synthesis and characterization of conducting copolymers involving derivatives of this compound. Electrochemical copolymerizations of such derivatives with other compounds, followed by characterization through various techniques such as cyclic voltammetry and scanning electron microscopy, have been explored. These studies contribute to our understanding of the properties and potential applications of these copolymers (Turac et al., 2014).

Catalytic Systems for Synthesis

In another application, novel catalytic systems involving derivatives of this compound have been utilized for synthesizing benzimidazoles. These catalytic systems have been shown to be efficient in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes, providing a method for producing benzimidazole derivatives in high yields and short reaction times (Khazaei et al., 2011).

Inhibition of Nuclear Translocation

A novel synthetic compound, closely related to this compound, demonstrated an inhibitory effect on the nuclear translocation of NF-kappaB in macrophages, without affecting IkappaB degradation. This finding could have implications for controlling NF-kappaB activation, which is significant in various physiological and pathological processes (Shin et al., 2004).

Vibrational and Conformational Analysis

The molecule N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine, a derivative, has been synthesized and characterized through various spectral techniques. Conformational analysis and vibrational assignments have been performed, providing insights into the molecule's stable structure, non-linear optical behavior, and potential biological activity (Subashchandrabose et al., 2013).

Properties

IUPAC Name

1-N-methyl-4-methylsulfonylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10-8-4-3-6(5-7(8)9)13(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWORNJUTFFPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608596
Record name 4-(Methanesulfonyl)-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73097-51-5
Record name N1-Methyl-4-(methylsulfonyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73097-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylsulfonyl-N-methylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methanesulfonyl)-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-methyl-4-(methylsulfonyl)benzene-1,2-diamine
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Synthesis routes and methods

Procedure details

4-Methanesulfonyl-N1-methyl-benzene-1,2-diamine (76 mg) was prepared by following General Procedure B starting from (4-methanesulfonyl-2-nitro-phenyl)-methyl-amine (115 mg) and Pd/C (10% by weight, 10 mg). The crude product was used in the next step without further purification.
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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